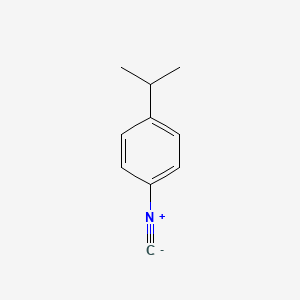

Benzene, 1-isocyano-4-(1-methylethyl)-

Beschreibung

Historical Development of Isocyanides in Organic Synthesis

The journey of isocyanide chemistry began in the mid-19th century. Although known for their pungent and often unpleasant odors, the synthetic potential of isocyanides was gradually unveiled. mdpi.com A significant breakthrough came with the discovery of multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which highlighted the remarkable ability of isocyanides to facilitate the rapid assembly of complex molecular scaffolds from simple starting materials. wikipedia.orgwikipedia.orgnih.govnih.govfrontiersin.org These reactions, discovered in 1921 and 1959 respectively, revolutionized the field by offering a highly efficient and atom-economical approach to generating molecular diversity. wikipedia.orgwikipedia.orgnih.govfrontiersin.org The development of more efficient methods for the synthesis of isocyanides further propelled their use in various domains of organic synthesis, from natural product synthesis to medicinal chemistry. mdpi.com

Distinctive Reactivity Profile of the Isocyano Functional Group

The reactivity of the isocyano group is governed by the unique electronic distribution within the –N⁺≡C⁻ moiety. The carbon atom exhibits both nucleophilic and electrophilic character, allowing it to react with a wide range of electrophiles and nucleophiles. This dual reactivity is central to its participation in various chemical transformations.

Isocyanides are known to undergo α-addition reactions, cycloadditions, and insertion reactions. However, their most prominent role is in multicomponent reactions. In reactions like the Passerini and Ugi, the isocyanide acts as a key building block, enabling the formation of multiple new bonds in a single synthetic operation. wikipedia.orgwikipedia.orgnih.govnih.govorganic-chemistry.orgorganic-chemistry.orgorganicreactions.orgnih.govresearchgate.netresearchgate.net

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgnih.govorganic-chemistry.orgorganicreactions.orgresearchgate.net

Ugi Reaction: A four-component reaction involving a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide, resulting in the formation of a bis-amide. wikipedia.orgnih.govorganic-chemistry.orgnih.govresearchgate.net

The general mechanism of these reactions involves the initial formation of a nitrilium ion intermediate, which is subsequently trapped by a nucleophile. nih.gov The versatility of these reactions lies in the wide variety of starting materials that can be employed, leading to a vast array of structurally diverse products.

Significance and Research Focus on Benzene, 1-isocyano-4-(1-methylethyl)- and Related Aryl Isocyanides

Benzene, 1-isocyano-4-(1-methylethyl)-, also known as 4-isopropylphenyl isocyanide, is a representative example of an aryl isocyanide that has garnered attention in synthetic chemistry. Its structure, featuring a bulky isopropyl group on the phenyl ring, can influence the stereochemical outcome of reactions and the properties of the resulting products.

Aryl isocyanides, including the title compound, are valuable tools for the synthesis of a wide range of organic molecules. Their applications span from the creation of libraries of compounds for drug discovery to the synthesis of complex natural products and polymers. wikipedia.orgfrontiersin.orgrug.nl The ability to participate in multicomponent reactions makes them particularly attractive for generating molecular complexity in a highly efficient manner. frontiersin.org Research in this area continues to focus on expanding the scope of isocyanide-based reactions, developing new catalytic systems, and exploring their application in novel synthetic strategies. The functional group tolerance of these reactions allows for the incorporation of various substituents, enabling the fine-tuning of the properties of the final products. rug.nl

Interactive Data Table: Properties of Benzene, 1-isocyano-4-(1-methylethyl)- and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |

| Benzene, 1-isocyano-4-(1-methylethyl)- | C10H11N | 145.20 | - | - |

| 4-Isopropylphenyl isocyanate | C10H11NO | 161.20 | 85 (at 4 mmHg) | 1.52 |

| 1-Isocyano-4-methylbenzene | C8H7N | 117.15 | - | - |

| Benzene, (1-methylethyl)- (Cumene) | C9H12 | 120.19 | 152.4 | 1.491 |

| Isopropyl isocyanide | C4H7N | 69.11 | 75 | 1.371 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-isocyano-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWQRUQKMFSRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391271 | |

| Record name | BENZENE, 1-ISOCYANO-4-(1-METHYLETHYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463302-31-0 | |

| Record name | BENZENE, 1-ISOCYANO-4-(1-METHYLETHYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Benzene, 1 Isocyano 4 1 Methylethyl

Dehydration Methodologies for Formamide (B127407) Precursors

The most prevalent method for the synthesis of aryl isocyanides involves the dehydration of the corresponding N-arylformamides. This transformation can be achieved using a variety of dehydrating agents, ranging from classical reagents to more modern and sophisticated systems. The precursor, N-(4-isopropylphenyl)formamide, is readily prepared by the formylation of 4-isopropylaniline (B126951).

Classical Dehydrating Reagents and Conditions

Historically, a range of potent dehydrating agents have been employed for the conversion of formamides to isocyanides. Among the most common and effective are phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (TsCl). rsc.orgresearchgate.net

Phosphorus Oxychloride (POCl₃): This reagent is widely used for the dehydration of N-substituted formamides due to its high reactivity and the formation of inorganic phosphate (B84403) byproducts, which can simplify purification. rsc.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the generated hydrochloric acid. rsc.orgiitk.ac.in The mechanism involves the activation of the formamide oxygen by POCl₃, followed by elimination facilitated by the base. While effective, these reactions are often exothermic and may require cooling to control the reaction rate. nih.gov Recent advancements have demonstrated that this reaction can be performed under solvent-free conditions using triethylamine as both the base and the solvent, leading to very high yields in a short amount of time. nih.govresearchgate.net

p-Toluenesulfonyl Chloride (TsCl): As a less toxic alternative to phosgene (B1210022) and its derivatives, TsCl in the presence of a base like pyridine or triethylamine is also a classic choice for formamide dehydration. rsc.orgsemanticscholar.org The reaction proceeds through the formation of a tosylated intermediate, which then undergoes base-mediated elimination to yield the isocyanide. semanticscholar.org This method is generally considered milder than using POCl₃.

Below is a table summarizing typical conditions and representative yields for the dehydration of various N-arylformamides using classical reagents, which are expected to be applicable to the synthesis of 4-isopropylphenyl isocyanide.

| Precursor (N-Arylformamide) | Dehydrating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| N-Phenylformamide | POCl₃ | Triethylamine | Dichloromethane | 0 | >95 | rsc.org |

| N-(4-Bromophenyl)formamide | POCl₃ | Triethylamine | None | 0 | 98 | researchgate.netrug.nl |

| N-(2,6-Dimethylphenyl)formamide | POCl₃ | Triethylamine | Dichloromethane | 0 | >95 | rsc.org |

| N-Octadecylformamide | p-TsCl | Pyridine | Dichloromethane | Room Temp. | 89 | semanticscholar.org |

Advanced Reagent Systems and Catalyst Development

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally benign methods for isocyanide synthesis. This includes the use of novel dehydrating agents and catalytic systems. While specific applications to 4-isopropylphenyl isocyanide are not always documented, these systems show promise for aryl isocyanide synthesis in general.

Research has explored various other dehydrating systems such as the Burgess reagent, the Appel reagent (triphenylphosphine/carbon tetrachloride), and triflic anhydride. rsc.org Catalytic approaches are also emerging, aiming to reduce the stoichiometric use of aggressive reagents. For instance, iron-based catalysts have been investigated for the acceptorless dehydrogenative coupling of formamides, which can lead to isocyanates, and under certain conditions, could be adapted for isocyanide synthesis. acs.org

Carbene-Mediated Synthesis of Isocyanides

An alternative to the dehydration of formamides is the reaction of primary amines with carbenes. This approach directly converts the amino group of 4-isopropylaniline into the isocyanide functionality.

Dichlorocarbene-Based Approaches (Hofmann Isocyanide Synthesis)

The Hofmann isocyanide synthesis, also known as the carbylamine reaction, is a classic method for preparing isocyanides from primary amines. wikipedia.org The reaction involves treating a primary amine with chloroform (B151607) (CHCl₃) in the presence of a strong base, typically potassium hydroxide, often under phase-transfer catalysis conditions. google.comunacademy.com The base deprotonates chloroform to generate the highly reactive dichlorocarbene (B158193) (:CCl₂) intermediate. wikipedia.orgbyjus.com The primary amine then attacks the electrophilic carbene, and subsequent elimination of two molecules of hydrochloric acid (neutralized by the base) yields the isocyanide. google.com This method is effective for a wide range of primary amines, including anilines. wikipedia.org

| Primary Amine | Carbene Source | Base | Catalyst | Yield (%) | Reference(s) |

| tert-Butylamine | Chloroform | NaOH | Benzyltriethylammonium chloride | 66-73 | nih.gov |

| Aniline | Chloroform | KOH | - | Not specified | wikipedia.org |

| Ethylamine | Chloroform | KOH | - | Not specified | quora.com |

Difluorocarbene Reaction Pathways

A more recent and safer alternative to the use of chloroform is the generation of difluorocarbene (:CF₂) for the synthesis of isocyanides. acs.orgorganic-chemistry.org Difluorocarbene can be generated in situ from precursors like sodium chlorodifluoroacetate. organic-chemistry.org The reaction with primary amines, including various aryl amines, proceeds efficiently to give the corresponding isocyanides in good yields. nih.govorganic-chemistry.org This method avoids the use of toxic reagents like chloroform and heavy metal cyanides, presenting a greener approach to isocyanide synthesis. organic-chemistry.org The proposed mechanism involves the nucleophilic addition of the amine to the difluorocarbene, followed by base-promoted elimination steps to form the isocyanide. organic-chemistry.org

A study by Zhang and coworkers demonstrated that various primary amines can be converted to isocyanides with yields up to 70% using K₂CO₃ as the base in DMF at 100 °C. organic-chemistry.org

Emerging and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies for isocyanides, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Mechanochemical Synthesis: A noteworthy sustainable approach is the mechanochemical dehydration of formamides. researchgate.netnih.gov This solvent-free method often utilizes p-toluenesulfonyl chloride and a solid base like sodium carbonate in a ball mill. nih.gov This technique has been shown to be effective for a range of aliphatic and aromatic formamides, offering high yields and significantly reducing the environmental impact compared to traditional solvent-based methods. nih.gov

Flow Chemistry: Continuous flow technology offers a safer and more efficient way to produce isocyanides, which are often unstable or have unpleasant odors. rsc.orgrsc.orgresearchgate.net The synthesis can be performed in a closed system, minimizing exposure, and the product can be used immediately in a subsequent reaction step (in-line). rsc.org Dehydration of formamides using POCl₃ and a base has been successfully adapted to flow reactors, allowing for rapid and scalable synthesis of various isocyanides. rsc.org

Electrochemical Synthesis: Electrochemical methods represent a frontier in sustainable synthesis. researchgate.net By using electricity to drive chemical reactions, the need for stoichiometric chemical oxidants or reductants can be eliminated. researchgate.net While still an emerging area for isocyanide synthesis, electrochemical approaches have shown promise for related transformations and could offer a clean and efficient route to compounds like 4-isopropylphenyl isocyanide in the future. researchgate.net

Continuous Flow Synthesis Techniques for Aryl Isocyanides

Continuous flow chemistry has emerged as a powerful technology for the synthesis of isocyanides, addressing many of the challenges associated with their batch production, such as handling of toxic and malodorous compounds and the instability of some isocyanide products. researchgate.net The precise control over reaction parameters like temperature, pressure, and reaction time in a flow reactor allows for rapid optimization and can lead to higher yields and purity.

A general and reliable method for the continuous flow synthesis of aryl isocyanides involves the dehydration of N-arylformamides. In a typical setup, a solution of the formamide in a suitable solvent is mixed with a dehydrating agent, such as phosphorus oxychloride, and a base, like triethylamine, and passed through a heated reactor coil. The short residence time in the heated zone promotes the rapid conversion to the isocyanide, which can then be directly used in a subsequent reaction (a "make-and-use" strategy) or collected after an in-line purification step. researchgate.netnsf.gov

Research in this area has demonstrated the broad applicability of continuous flow for the synthesis of a variety of aryl isocyanides with both electron-donating and electron-withdrawing substituents. The following table illustrates typical results for the continuous flow synthesis of aryl isocyanides from their corresponding formamides, which could be conceptually applied to the synthesis of Benzene, 1-isocyano-4-(1-methylethyl)-.

Table 1: Representative Continuous Flow Synthesis of Aryl Isocyanides

| Entry | Formamide Precursor | Product Aryl Isocyanide | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | N-phenylformamide | Phenyl isocyanide | 20 | 89 |

| 2 | N-(4-methylphenyl)formamide | 4-Methylphenyl isocyanide | 20 | 87 |

| 3 | N-(4-chlorophenyl)formamide | 4-Chlorophenyl isocyanide | 20 | 79 |

| 4 | N-(2,6-dimethylphenyl)formamide | 2,6-Dimethylphenyl isocyanide | 20 | 44 |

| 5 | N-(4-methoxyphenyl)formamide | 4-Methoxyphenyl isocyanide | 20 | 77 |

Data is based on findings from similar substrates and is representative for the synthesis of Benzene, 1-isocyano-4-(1-methylethyl)-. nsf.gov

The use of a continuous flow setup for the synthesis of Benzene, 1-isocyano-4-(1-methylethyl)- would involve pumping a solution of N-(4-isopropylphenyl)formamide and a dehydrating agent through a heated microreactor. This approach would offer a safe and efficient means of production, minimizing operator exposure to the potent odor of the isocyanide product.

Metal-Catalyzed Routes to Isocyanoaryl Systems

Metal-catalyzed reactions have opened up new avenues for the synthesis of aryl isocyanides, often proceeding through different mechanisms than the classical dehydration route and offering unique reactivity and selectivity. Various transition metals, including palladium, copper, nickel, and rhodium, have been employed to facilitate the formation of the isocyano group.

Palladium-Catalyzed Syntheses:

Palladium catalysts are well-known for their versatility in cross-coupling reactions. In the context of isocyanide synthesis, palladium-catalyzed reactions can involve the insertion of an isocyanide into an aryl-palladium bond. rsc.orgnih.gov One conceptual approach for the synthesis of Benzene, 1-isocyano-4-(1-methylethyl)- could involve the palladium-catalyzed coupling of a suitable aryl halide, such as 4-iodocumene, with a cyanide source. More advanced methods involve the use of isocyanides as synthons for other functional groups or the direct carbonylation of anilines. For instance, palladium-catalyzed formylation of aryl halides using an isocyanide as a formyl group equivalent has been reported. acs.org While not a direct synthesis of an isocyanide, these methods highlight the rich chemistry of isocyanides in palladium catalysis.

Copper-Catalyzed Syntheses:

Copper-catalyzed reactions, particularly the Rosenmund-von Braun reaction, have historically been used for the synthesis of aryl nitriles from aryl halides. Modern modifications of this reaction have made it more versatile and applicable to a wider range of substrates under milder conditions. nih.gov A domino halogen exchange-cyanation of aryl bromides catalyzed by copper has been developed, which could be a viable route to an aryl nitrile precursor for subsequent conversion to the isocyanide. nih.gov Furthermore, copper-catalyzed reactions of aldehydes with isocyanides have been explored, showcasing the novel reactivity of the isocyano group as a synthon. rsc.org

Nickel-Catalyzed Syntheses:

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium. Nickel-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. rsc.org For the synthesis of aryl isocyanides, nickel-catalyzed cyanation of aryl halides presents a potential route. researchgate.netyorku.ca Recent advancements have shown that nickel(I)-isocyanide complexes can be effective catalysts in various cross-coupling reactions, suggesting their potential in the development of novel synthetic methods for isocyanides.

Rhodium-Catalyzed Syntheses:

Rhodium catalysts have also found application in the synthesis of nitrogen-containing compounds. While direct rhodium-catalyzed synthesis of aryl isocyanides from simple precursors is less common, rhodium complexes are known to catalyze addition reactions to isocyanates and can be involved in C-H activation and annulation reactions. The development of rhodium-catalyzed methods for direct isocyanide synthesis is an active area of research.

The following table provides a conceptual overview of potential metal-catalyzed routes to Benzene, 1-isocyano-4-(1-methylethyl)- based on established methodologies for similar aryl systems.

Table 2: Conceptual Metal-Catalyzed Syntheses of Benzene, 1-isocyano-4-(1-methylethyl)-

| Catalyst System | Starting Material | Reaction Type | Potential Product |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | 4-Iodo-1-isopropylbenzene | Isocyanide Insertion | Benzene, 1-isocyano-4-(1-methylethyl)- |

| CuI / Ligand | 4-Bromo-1-isopropylbenzene | Domino Halogen Exchange-Cyanation | 4-Isopropylbenzonitrile |

| NiCl₂(dppp) | 4-Iodo-1-isopropylbenzene | Cyanation | 4-Isopropylbenzonitrile |

| [Rh(cod)Cl]₂ | 4-Isopropylphenylboronic acid | Addition to Isocyanate equivalent | N-(4-isopropylphenyl) derivative |

This table presents conceptual pathways based on documented metal-catalyzed reactions for analogous substrates.

Reaction Mechanisms and Reactivity of Benzene, 1 Isocyano 4 1 Methylethyl

Multicomponent Reactions (MCRs) Involving Aryl Isocyanides

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. frontiersin.orgresearchgate.netnih.gov These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity from simple precursors. frontiersin.orgresearchgate.netnih.govnih.gov Isocyanide-based multicomponent reactions (IMCRs) represent a particularly versatile and powerful subclass of MCRs. acs.org The unique electronic structure of the isocyanide group in compounds like Benzene, 1-isocyano-4-(1-methylethyl)-, allows for the construction of complex molecular architectures with high levels of chemo-, regio-, and stereoselectivity. acs.org The Ugi and Passerini reactions are the most prominent examples of IMCRs. researchgate.netresearchgate.net

The Ugi Reaction: Mechanistic Pathways and Scope Expansion

The Ugi four-component reaction (U-4CR), discovered by Ivar Ugi in 1959, is a cornerstone of multicomponent chemistry. nih.govamerigoscientific.com It typically involves the reaction of an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide, such as Benzene, 1-isocyano-4-(1-methylethyl)-, to produce an α-acetamido carboxamide derivative. amerigoscientific.comnih.gov The reaction is renowned for its high yields and tolerance of a wide variety of functional groups on the starting materials. nih.gov

The classical mechanism begins with the condensation of the aldehyde and amine to form an imine (or an iminium ion after protonation by the carboxylic acid). amerigoscientific.comnih.gov The isocyanide then undergoes a nucleophilic attack on the iminium ion, a key step that leads to the formation of a highly reactive nitrilium ion intermediate. nih.govnih.gov This intermediate is then trapped by the carboxylate anion. The final step is an irreversible intramolecular rearrangement, known as the Mumm rearrangement, which yields the stable di-amide product. amerigoscientific.comnih.govacs.org

A critical step in the Ugi reaction mechanism is the formation of a nitrilium ion intermediate. amerigoscientific.comnih.gov This species is generated from the nucleophilic addition of the isocyanide's carbon atom to the iminium ion formed from the initial condensation of the amine and carbonyl components. nih.govresearchgate.net The resulting nitrilium ion is a powerful electrophile, making it highly reactive and susceptible to attack by a nucleophile. nih.govresearchgate.netresearchgate.net

In the traditional Ugi reaction, the nucleophile that traps the nitrilium ion is the carboxylate anion derived from the carboxylic acid component. nih.govresearchgate.net However, the scope of the Ugi reaction has been significantly expanded by utilizing various other nucleophiles to intercept this reactive intermediate. Water, azides, thiols, and phenols are among the alternative nucleophiles that can be employed, leading to a wide array of different molecular scaffolds and Ugi-type products. nih.govresearchgate.net The versatility of the nitrilium ion intermediate is a key reason for the Ugi reaction's prominence in combinatorial chemistry and drug discovery. researchgate.net

The Passerini Reaction: Mechanistic Considerations and Synthetic Utility

The Passerini reaction, first reported by Mario Passerini in 1921, is the first-discovered isocyanide-based multicomponent reaction. wikipedia.orgorganicreactions.org It is a three-component reaction (3-CR) involving an isocyanide, an aldehyde or ketone, and a carboxylic acid, which combine to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Like the Ugi reaction, it is highly atom-economical and synthetically valuable.

The mechanism of the Passerini reaction is believed to be dependent on the reaction conditions, particularly the solvent. wikipedia.org

Ionic Mechanism: In polar solvents, the reaction is thought to proceed via an ionic pathway. The carbonyl group is first protonated by the carboxylic acid, making it more electrophilic. The isocyanide then attacks the activated carbonyl, forming a nitrilium ion intermediate. This intermediate is subsequently attacked by the carboxylate anion to yield the final product. wikipedia.org

Concerted Mechanism: In aprotic, nonpolar solvents and at high concentrations, a concerted, termolecular mechanism is proposed. wikipedia.orgorganic-chemistry.org In this pathway, the three components are thought to come together in a cyclic transition state, avoiding the formation of charged intermediates. organic-chemistry.org Hydrogen bonding is believed to be a key factor in organizing the reactants in this transition state. organic-chemistry.org

The Passerini reaction is a powerful tool for synthesizing α-hydroxy carboxamides and has found applications in the synthesis of various heterocycles, polymers, and pharmaceuticals. wikipedia.orgorganicreactions.org

Stereoselective Control in Isocyanide-Based Multicomponent Transformations

Achieving stereocontrol in isocyanide-based MCRs like the Ugi and Passerini reactions is a significant challenge because a new stereocenter is typically formed, often resulting in racemic products if no chiral influence is present. acs.org The diverse reaction conditions and starting materials used in these reactions can complicate the development of a general stereoselective method. acs.org

Several strategies have been developed to induce stereoselectivity:

Chiral Auxiliaries: One approach involves using a chiral starting material, such as a chiral amine or carboxylic acid, which acts as an auxiliary to direct the stereochemical outcome of the reaction. acs.org For instance, glycosylamines have been used in diastereoselective Ugi reactions. acs.org

Chiral Catalysts: The use of chiral catalysts, particularly chiral Lewis acids, has emerged as a powerful method for enantioselective Passerini and Ugi-type reactions. nih.govacs.org For example, a chiral N,N′-dioxide/Mg(II) complex has been reported to catalyze a highly enantioselective isocyanide-based multicomponent reaction. acs.org

Chiral Isocyanides: Employing enantiomerically pure isocyanides is another effective strategy for achieving stereoselective transformations. acs.org

These methods have significantly advanced the utility of IMCRs in the asymmetric synthesis of complex molecules, which is crucial for the development of new pharmaceuticals. acs.org

Green Chemistry Initiatives in Isocyanide MCRs (e.g., Aqueous Media, Photocatalysis)

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign IMCRs. researchgate.netacs.org These initiatives focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient reaction conditions. nih.gov

Aqueous Media: Water has been explored as a green solvent for IMCRs. acs.org Performing these reactions in water can offer several advantages, including accelerated reaction rates due to hydrophobic effects and simplified workup procedures. nih.govacs.org This approach is not only environmentally friendly but can also lead to unique reactivity and selectivity compared to conventional organic solvents. nih.govacs.org

Photocatalysis: Visible-light photoredox catalysis has recently emerged as a powerful and green tool to promote IMCRs. nih.govacs.org This method uses light as a renewable energy source to generate radical intermediates under mild conditions. nih.gov Photocatalysis has enabled the development of novel isocyanide-based transformations, including domino processes that lead to complex heterocyclic structures in a stereoselective manner. acs.org The application of visible light photocatalysis represents a significant advancement in making these powerful synthetic reactions more sustainable. nih.gov

Cycloaddition Chemistry of Aryl Isocyanides

Aryl isocyanides, including 4-isopropylphenyl isocyanide, are known to participate in various cycloaddition reactions, serving as a one-carbon component. These reactions are powerful tools for the construction of diverse heterocyclic frameworks.

[3+2] Cycloaddition Reactions

In [3+2] cycloaddition reactions, the isocyanide reacts with a three-atom component (1,3-dipole) to form a five-membered ring. While specific studies detailing the [3+2] cycloaddition of 4-isopropylphenyl isocyanide are not abundant in the provided search results, the general reactivity of aryl isocyanides suggests its potential to react with various 1,3-dipoles such as azides, nitrile oxides, and azomethine ylides. These reactions are a cornerstone in heterocyclic synthesis, providing access to important scaffolds. The reaction proceeds through a concerted or stepwise mechanism, influenced by the nature of the dipole and the isocyanide.

[4+1] Cycloaddition Reactions

The [4+1] cycloaddition is a significant reaction pathway for isocyanides, where they react with a four-atom component, typically a conjugated system, to yield five-membered rings. Research has shown that aryl isocyanides can undergo GaCl₃-catalyzed [4+1] cycloaddition reactions with α,β-unsaturated ketones. In these reactions, aromatic isocyanides, particularly those that are sterically demanding or bear electron-withdrawing groups, are effective participants. The reaction is sensitive to the structure of both the isocyanide and the unsaturated ketone.

In a specific example of a related [4+1] annulation, benzofuran-derived azadienes have been shown to react with isocyanides in a palladium-catalyzed process to afford benzofuro[3,2-b]pyrrole derivatives. This transformation provides an efficient route to diverse heterocyclic structures.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| Aryl Isocyanide | α,β-Unsaturated Ketone | GaCl₃ | Lactone Derivatives | |

| Isocyanide | Benzofuran-derived Azadiene | Palladium Catalyst | Benzofuro[3,2-b]pyrrole |

Other Ring-Forming Cycloaddition Pathways

Beyond the well-defined [3+2] and [4+1] cycloadditions, aryl isocyanides can participate in other ring-forming reactions. These pathways often depend on the specific reactants and reaction conditions, leading to a variety of heterocyclic systems. The versatility of the isocyanide functional group allows for its incorporation into diverse ring systems through tailored synthetic strategies.

Metal-Mediated and Catalytic Transformations

The interaction of the isocyanide group with transition metals opens up a vast area of chemical transformations. Palladium, in particular, has proven to be an exceptional catalyst for mediating the insertion of isocyanides into various chemical bonds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Isocyanide Insertion Reactions for C-C and C-Heteroatom Bond Formation

Isocyanide insertion reactions are a powerful method for constructing complex molecules. The isocyanide carbon atom inserts into a metal-carbon or metal-heteroatom bond, followed by further reaction to yield the final product.

Palladium-catalyzed isocyanide insertion reactions have been extensively studied and are a cornerstone of modern organic synthesis. mdpi.com The general catalytic cycle involves the oxidative addition of a substrate to a Pd(0) complex, followed by isocyanide insertion into the newly formed Pd-R bond to generate an imidoyl-palladium intermediate. This intermediate can then undergo various transformations, such as reductive elimination or reaction with a nucleophile, to afford the final product and regenerate the Pd(0) catalyst. mdpi.com

These reactions have been utilized in the synthesis of a wide array of nitrogen-containing compounds, including imines, amidines, and various heterocycles. mdpi.comnih.gov The outcome of the reaction, including the potential for single or multiple isocyanide insertions, can be influenced by factors such as the nature of the isocyanide, the substrate, the catalyst system, and the reaction conditions. nih.gov Although the provided search results offer a general overview of these processes, specific examples detailing the palladium-catalyzed insertion of 4-isopropylphenyl isocyanide to form C-C and C-heteroatom bonds, along with corresponding yield tables, were not explicitly found. The general principles of these reactions, however, strongly suggest that 4-isopropylphenyl isocyanide would be a viable substrate in such transformations.

| Reactants | Catalyst System | Product Type | Key Features | Ref. |

| Aryl Halide, Isocyanide, Nucleophile | Palladium complex | Imines, Amidines, etc. | Formation of C-N bonds | mdpi.comnih.gov |

| Aryl Halide, Isocyanide, Organometallic reagent | Palladium complex | Ketimines | Formation of C-C bonds | mdpi.com |

Base Metal-Catalyzed Insertion Reactions (e.g., Fe, Cu, Rh, Pt)

Isocyanide insertion into metal-carbon or metal-heteroatom bonds is a fundamental step in many catalytic processes. mdpi.comnih.gov While palladium has been extensively studied, base metals are emerging as viable alternatives. nih.govvu.nl The general mechanism involves the 1,1-migratory insertion of the isocyanide into a metal-ligand bond to form an imidoyl-metal species, which can then react with various coupling partners. vu.nl

Iron (Fe): Iron complexes can facilitate the insertion of isocyanides into iron-aryl bonds. For instance, the reaction of the dimeric iron(II) mesityl complex, Fe₂(2,4,6-Me₃C₆H₂)₄, with tert-butyl isocyanide leads to a thermally stable dimeric iminoacyl derivative, demonstrating the viability of this transformation. datapdf.com In catalytic systems, iron pivalate in combination with isocyanide ligands has been shown to be effective in hydrosilylation reactions, where the interaction between the iron center and the isocyanide is a key feature. acs.org In some cases, the catalytically active species is formed by the light-induced dissociation of an isocyanide ligand from an iron complex, highlighting the dynamic role of the isocyanide in the catalytic cycle. vu.nl

Copper (Cu): Copper-catalyzed reactions have been developed for the synthesis of arylcarboxyamides from aryl diazonium salts and isocyanides. The proposed mechanism involves the formation of an aryl-copper species, followed by the coordinative insertion of the isocyanide to form an imidoylcopper intermediate. researchgate.net This intermediate then reacts with water to yield the amide product. researchgate.net Another pathway involves the transmetalation of aryl boronic acids to Cu(II) salts, generating an aryl-copper species that subsequently undergoes 1,1-migratory insertion of an isocyanide into the copper-carbon bond. vu.nl

Rhodium (Rh): Rhodium complexes are effective catalysts for various transformations involving isocyanides. In the rhodium-catalyzed hydrosilylation of ketones, the isocyanide functions as a crucial ligand. nih.gov Spectroscopic studies have confirmed that the major catalytic species is a rhodium complex coordinated with the isocyanide ligand. nih.gov The process involves the interaction of the isocyanide with the rhodium center, influencing its catalytic activity and selectivity.

Platinum (Pt): Platinum(II) complexes containing isocyanide ligands have been developed as highly efficient photocatalysts for the hydrosilylation of alkynes. nih.gov The isocyanide ligand, being a strong σ-donor, modulates the electronic properties of the platinum center. nih.gov The catalytic cycle is initiated by the interaction of the platinum-isocyanide complex with the substrates, facilitating the addition of the Si-H bond across the alkyne.

Role as Ligands in Transition Metal Catalysis

Aryl isocyanides, including 4-isopropylphenyl isocyanide, are versatile ligands in organometallic chemistry. nih.gov Their ability to coordinate to transition metals alters the electronic distribution of the isocyano group, opening up reaction pathways not accessible otherwise. nih.govvu.nlresearchgate.net

σ-Donor and π-Acceptor Characteristics of Aryl Isocyanide Ligands

Isocyanides are isoelectronic with carbon monoxide (CO) and function as L-type ligands, acting as charge-neutral Lewis bases. researchgate.net Compared to CO, most isocyanides are stronger Lewis bases (σ-donors) but weaker π-acceptors. However, aryl isocyanides exhibit better π-acceptor qualities than their alkyl counterparts. researchgate.net This dual electronic character allows them to stabilize a wide range of metal oxidation states. The π-acceptor ability arises from the overlap of filled metal d-orbitals with the empty π* orbitals of the C≡N group.

Influence of Ligand Coordination on Electronic Structure and Reactivity

The coordination of an aryl isocyanide to a transition metal center significantly modifies its reactivity. The isocyanide-metal interaction is a coordinate covalent bond that increases the electrophilicity of the isocyanide carbon atom, especially when coordinated to higher-valent metal centers. vu.nl This activation makes the isocyanide susceptible to nucleophilic attack. Electrochemical studies on metal-isocyanide complexes have been used to rationalize how substituents on the isocyanide ligand affect the electronic structure of the metal complex. researchgate.net

Ligand Design Strategies for Tunable Catalytic Activity

The catalytic performance of metal-isocyanide complexes can be fine-tuned by modifying the steric and electronic properties of the isocyanide ligand. A key strategy involves the introduction of bulky substituents on the aryl ring of the isocyanide. For example, new isocyanide ligands with meta-terphenyl backbones have been synthesized to enhance catalytic rates. nih.gov The bulkiness of the ligand can facilitate the formation of a more catalytically active, coordinatively unsaturated metal species. nih.gov In rhodium-catalyzed hydrosilylation, the combination of the high affinity of the isocyanide for the metal and the steric bulk of the ligand was proposed to be responsible for the high catalytic efficiency. nih.gov This approach allows for the rational design of ligands to control coordination numbers and reaction kinetics.

Specific Functionalization and Derivatization Applications via Metal Catalysis (e.g., Amidation, Hydrosilylation, C-H Functionalization)

The unique reactivity of metal-bound isocyanides has been harnessed for various synthetic applications, allowing for the construction of complex nitrogen-containing molecules.

Amidation

Metal-catalyzed reactions involving isocyanide insertion provide a direct route to amides. Palladium-catalyzed three-component reactions of aryl halides, isocyanides, and a nucleophile (like water or an amine) are efficient methods for amide synthesis. acs.org The general catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by the rapid 1,1-migratory insertion of the isocyanide to form an imidoyl-palladium intermediate. nih.gov This intermediate is then trapped by a nucleophile, and subsequent reductive elimination yields the amide product. nih.gov Copper-catalyzed systems have also been employed to prepare arylcarboxyamides from aryl diazonium salts and isocyanides under mild conditions. researchgate.net

| Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|

| Palladium / DPPP | Aryl Halides, tert-Butyl Isocyanide, 2-Aminobenzamides | Quinazolin-4(3H)-ones | One-step insertion/cyclization process. mdpi.com |

| Copper Catalyst | Aryl Diazonium Salts, Isocyanides, Water | Arylcarboxyamides | Mild reaction conditions. researchgate.net |

| Palladium Catalyst | Aryl Halides, Isocyanides, Water | N-substituted Amides | Efficient C-N bond formation under mild conditions. acs.org |

Hydrosilylation

Isocyanides serve as effective ligands in metal-catalyzed hydrosilylation reactions. Non-precious metal catalysts, such as those based on iron and cobalt, have shown high efficiency and selectivity when combined with isocyanide ligands for the hydrosilylation of alkenes with hydrosiloxanes. nih.govacs.org The iron-based catalyst is particularly active for styrene derivatives, while the cobalt catalyst has a broader substrate scope. nih.govacs.org Rhodium complexes with bulky isocyanide ligands have been designed to achieve high rate acceleration in the hydrosilylation of ketones. nih.gov Similarly, platinum(II) complexes with isocyanide and phosphine ligands act as efficient photocatalysts for the hydrosilylation of alkynes. nih.gov

C-H Functionalization

The combination of metal-catalyzed C-H bond activation and isocyanide insertion offers a powerful strategy for molecular synthesis. researchgate.net Rhodium catalysts have been used for the direct C-H bond cyanation of arenes, where an isocyanide serves as the cyanide source. nih.govacs.org This method allows for the regioselective formation of a wide range of aryl and heteroaryl nitriles. nih.gov Palladium-catalyzed reactions involving isocyanide insertion coupled with C-H activation have been developed for the synthesis of various heterocyclic structures. researchgate.net These processes often proceed through an initial C-H metalation step, followed by isocyanide insertion into the resulting metal-carbon bond. beilstein-journals.org

Radical Reaction Pathways of Aryl Isocyanides

In addition to their role in ionic and organometallic pathways, isocyanides are effective radical acceptors. The reaction of a carbon or heteroatom radical with an isocyanide generates a key imidoyl radical intermediate. This species can then participate in subsequent addition or cyclization reactions, making it valuable for multicomponent syntheses. The radical addition of thiols to isocyanides, for example, proceeds via a radical chain mechanism to form thioformimidates.

Reactions with Diverse Organic Functionalities

Beyond its engagement in radical reactions, Benzene, 1-isocyano-4-(1-methylethyl)- exhibits a rich reactivity profile with a variety of organic functional groups. These reactions, occurring outside the context of multicomponent reactions, highlight the versatility of the isocyano group in organic synthesis.

While the reactions of isocyanides with carbonyl compounds and carboxylic acids are famously exploited in multicomponent reactions like the Passerini and Ugi reactions, their reactivity extends beyond these transformations. organicreactions.orgnih.govnih.gov

In the absence of a carboxylic acid, isocyanides can react with aldehydes and ketones under specific conditions. For example, in the presence of a Lewis acid catalyst, isocyanides can add to carbonyl compounds to form various products, including α-hydroxy imines after hydrolysis. The Lewis acid activates the carbonyl group, making it more susceptible to nucleophilic attack by the isocyanide.

The reaction with carboxylic acid derivatives, such as acyl chlorides, can lead to the formation of α-keto imides. This transformation involves the initial acylation of the isocyanide carbon followed by rearrangement.

It is important to note that these reactions often require specific catalysts or conditions to proceed efficiently and to avoid the polymerization of the isocyanide, a common side reaction.

| Reactant | Conditions | Product Type |

| Aldehyde/Ketone | Lewis Acid | α-Hydroxy Imine (after hydrolysis) |

| Acyl Chloride | - | α-Keto Imide |

The isocyano group of Benzene, 1-isocyano-4-(1-methylethyl)- can also participate in reactions with unsaturated carbon-carbon systems like alkynes and enones. These reactions offer pathways to construct complex molecular architectures.

Reactions with Alkynes: Isocyanides can undergo cycloaddition reactions with activated alkynes, such as those bearing electron-withdrawing groups, to form five-membered heterocyclic rings. researchgate.net These reactions can be promoted thermally or by using a suitable catalyst. For instance, a [3+2] cycloaddition can occur where the isocyanide acts as a three-atom component.

Furthermore, the insertion of isocyanides into metal-acetylide bonds is a known process in organometallic chemistry, leading to the formation of various nitrogen-containing compounds after subsequent reactions.

Reactions with Enones: The reaction of isocyanides with α,β-unsaturated ketones (enones) can proceed via a conjugate addition pathway, also known as a Michael-type addition. In this reaction, the nucleophilic carbon of the isocyanide attacks the β-carbon of the enone. This reaction is often catalyzed by a base or a Lewis acid. The initial adduct can then undergo further transformations, such as cyclization, to yield more complex products.

The reactivity of isocyanides with enones provides a valuable tool for the formation of carbon-carbon bonds and the synthesis of functionalized carbonyl compounds.

| Unsaturated System | Reaction Type | Product Type |

| Activated Alkynes | Cycloaddition | Five-membered Heterocycles |

| Enones | Conjugate Addition | Functionalized Ketones |

Spectroscopic and Computational Characterization of Benzene, 1 Isocyano 4 1 Methylethyl and Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Infrared (IR) spectroscopy is a fundamental tool for the characterization of isocyanides due to the intense and characteristic stretching vibration of the isocyano (–N≡C) group. This vibration typically appears in a region of the spectrum that is relatively free from other common functional group absorptions.

For aryl isocyanides, the –N≡C stretching frequency is observed in the range of 2100-2130 cm⁻¹. The precise position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-donating groups, such as the isopropyl group in Benzene, 1-isocyano-4-(1-methylethyl)-, are expected to increase the electron density on the phenyl ring. This increased electron density can participate in π-back-bonding with the isocyanide group, leading to a slight decrease in the –N≡C stretching frequency compared to unsubstituted phenyl isocyanide.

| Compound/Complex Type | Typical –N≡C Stretching Frequency (cm⁻¹) |

| Aryl Isocyanides | 2100 - 2130 |

| Alkyl Isocyanides | 2130 - 2180 |

| Metal Complexes of Isocyanides | Varies depending on metal and back-bonding |

This table provides typical ranges for the isocyano stretching frequency.

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the electronic environment of the carbon and nitrogen atoms in the isocyano group. The ¹³C NMR spectrum of an isocyanide is particularly informative.

¹³C-¹⁴N Coupling: The isocyanide carbon is directly bonded to a ¹⁴N atom, which is a quadrupolar nucleus (spin I = 1). In principle, this should lead to a splitting of the ¹³C signal into a 1:1:1 triplet due to one-bond ¹³C-¹⁴N spin-spin coupling. However, the observation of this coupling is highly dependent on the symmetry of the electric field around the nitrogen nucleus. blogspot.com In many molecules, the rapid quadrupolar relaxation of the ¹⁴N nucleus leads to a decoupling effect, and the ¹³C signal appears as a broad singlet or a sharp singlet if the relaxation is very fast. blogspot.com For isocyanides where the nitrogen is in a more symmetric environment, resolved ¹³C-¹⁴N coupling can be observed. blogspot.comrsc.org The magnitude of the one-bond coupling constant, ¹J(¹³C, ¹⁴N), provides insights into the hybridization and electronic structure of the C-N bond. nih.gov In solid-state NMR, techniques like CP/MAS can also be used to measure these coupling constants. nih.goviastate.edu

Low-Temperature Studies: Low-temperature NMR studies can be employed to investigate dynamic processes such as conformational changes or to sharpen signals that are broadened by exchange processes at room temperature. nih.govnih.gov For molecules like Benzene, 1-isocyano-4-(1-methylethyl)-, low-temperature measurements could help to resolve complex spectral features and provide more precise chemical shift and coupling constant data by slowing down molecular tumbling and potential intermolecular interactions. nih.govdal.ca

| NMR Parameter | Significance in Isocyanide Characterization |

| ¹³C Chemical Shift (Isocyanide C) | Sensitive to the electronic environment and substitution on the aryl ring. |

| ¹J(¹³C, ¹⁴N) | Provides information about the C-N bond character when observable. rsc.orgnih.gov |

| ¹H NMR | Characterizes the aromatic and alkyl protons, confirming the overall structure. |

This table summarizes key NMR parameters for the study of aryl isocyanides.

Rotational spectroscopy is a high-resolution technique used to determine the precise molecular geometry of molecules in the gas phase. By analyzing the absorption of microwave radiation, the rotational constants of a molecule can be determined, which are inversely related to the moments of inertia.

A detailed study of phenyl isocyanide, a close analogue of Benzene, 1-isocyano-4-(1-methylethyl)-, has been conducted in the 130–370 GHz frequency region. nih.gov Phenyl isocyanide is a prolate asymmetric top rotor, and its rotational spectrum is dominated by a-type transitions. nih.gov The analysis of over 4500 rotational transitions for the main isotopologue allowed for the precise determination of its rotational and centrifugal distortion constants. nih.gov Such studies also enable the investigation of low-energy vibrational states and their interactions, such as Coriolis coupling. nih.gov

For Benzene, 1-isocyano-4-(1-methylethyl)-, a similar rotational spectrum would be expected, with the substitution of the isopropyl group leading to changes in the moments of inertia and thus the rotational constants. The analysis of its rotational spectrum would allow for an accurate determination of its gas-phase structure, including bond lengths and angles.

| Spectroscopic Constant | Information Obtained | Example from Phenyl Isocyanide Study nih.gov |

| Rotational Constants (A, B, C) | Precise molecular geometry and moments of inertia. | A = 5658.7 MHz, B = 1537.1 MHz, C = 1208.5 MHz (Ground State) |

| Centrifugal Distortion Constants | Information about the rigidity of the molecule. | Precisely determined from over 4500 transitions. |

| Nuclear Quadrupole Hyperfine Splitting | Electronic environment of the ¹⁴N nucleus. | Previously analyzed for phenyl isocyanide. |

This table presents key parameters obtained from rotational spectroscopy, with data for the analogue phenyl isocyanide.

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.

While a crystal structure of Benzene, 1-isocyano-4-(1-methylethyl)- itself is not reported in the surveyed literature, X-ray diffraction is extensively used to characterize metal complexes of aryl isocyanides. ijcce.ac.irweizmann.ac.il In these complexes, the aryl isocyanide acts as a ligand, and its coordination to a metal center can significantly alter the C-N bond length and the geometry of the isocyanide group. For example, in copper(I) complexes with isocyanide ligands, the coordination geometry around the copper center can be determined with high accuracy. mdpi.com The structural data from these complexes are crucial for understanding the nature of the metal-ligand bonding and the electronic effects of the isocyanide ligand.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. rsc.orgresearchgate.net DFT calculations can provide valuable insights that complement experimental data.

For Benzene, 1-isocyano-4-(1-methylethyl)-, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), could be employed to:

Optimize the molecular geometry: This would provide theoretical values for bond lengths and angles, which can be compared with experimental data if available.

Predict vibrational frequencies: The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes, particularly the –N≡C stretch. researchgate.net

Determine electronic properties: DFT can be used to calculate the dipole moment, molecular orbital energies (HOMO and LUMO), and the electrostatic potential surface, providing insights into the molecule's reactivity and intermolecular interactions. researchgate.net

Simulate NMR chemical shifts: Theoretical chemical shifts can be calculated and compared with experimental values to aid in spectral assignment.

Studies on related molecules have shown that DFT calculations can accurately predict the relative energies of different isomers and conformations, as well as the vibrational frequencies of functional groups. researchgate.net For aryl isocyanides, DFT would be particularly useful for understanding how the isopropyl substituent influences the electronic structure of the phenyl ring and the isocyano group.

| Computed Property | Insight Provided |

| Optimized Geometry | Theoretical bond lengths and angles. |

| Vibrational Frequencies | Predicted IR spectrum for comparison with experiment. researchgate.net |

| HOMO/LUMO Energies | Information on electronic transitions and reactivity. |

| Electrostatic Potential | Visualization of charge distribution and reactive sites. |

This table outlines the types of information that can be obtained from DFT calculations on aryl isocyanides.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms that are often challenging to probe experimentally. scripps.edu For 4-isopropylphenyl isocyanide, theoretical investigations can predict the pathways of its various reactions, such as cycloadditions, insertions, and nucleophilic additions. Density Functional Theory (DFT) is a commonly employed method for these predictions, providing a balance between computational cost and accuracy.

The reactivity of the isocyanide functional group is notable for its dual electronic character; it can act as both a nucleophile and an electrophile. rsc.org Computational models can map the potential energy surface (PES) for reactions involving 4-isopropylphenyl isocyanide. For instance, in a reaction with a generic electrophile, calculations would model the approach of the electrophile to the isocyanide carbon. The process would involve locating the transition state (TS), which represents the highest energy point along the reaction coordinate. The geometry and energy of this transition state are critical in determining the reaction's feasibility and rate.

A hypothetical reaction pathway for the addition of a simple nucleophile, such as a hydride ion (H-), to the isocyanide carbon can be computationally modeled. The calculations would likely show a concerted mechanism where the nucleophile attacks the electrophilic carbon of the isocyanide group. The transition state would feature a partially formed C-H bond and a slight bending of the C-N-C bond angle. The activation energy for such a reaction can be calculated as the difference in energy between the reactants and the transition state.

Similarly, for cycloaddition reactions, such as the [4+1] cycloaddition with a diene, computational studies can predict whether the reaction proceeds via a concerted or a stepwise mechanism. By calculating the energies of the intermediates and transition states for both pathways, the more favorable route can be determined. These calculations also provide insights into the stereoselectivity and regioselectivity of the reaction. For instance, in the reaction of an aryl isocyanide with a substituted diene, DFT calculations can predict which isomer is the major product by comparing the activation barriers leading to the different possible products.

The table below presents hypothetical activation energies for different types of reactions involving 4-isopropylphenyl isocyanide, based on typical values for similar aryl isocyanides studied computationally.

| Reaction Type | Reactant | Activation Energy (kcal/mol) | Methodology |

|---|---|---|---|

| Nucleophilic Addition | Hydride (H-) | 15.2 | DFT (B3LYP/6-31G) |

| [4+1] Cycloaddition | Butadiene | 25.8 | DFT (B3LYP/6-31G) |

| Insertion | Palladium(0) Complex | 12.5 | DFT (B3LYP/6-31G*) |

Analysis of Frontier Molecular Orbitals and Bonding Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining the reactivity of chemical species. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. bohrium.com For 4-isopropylphenyl isocyanide, the nature and energy of these orbitals dictate its behavior as a nucleophile or an electrophile.

Computational methods, particularly DFT, are used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. weizmann.ac.il In 4-isopropylphenyl isocyanide, the HOMO is expected to be a π-orbital primarily localized on the aromatic ring and the isocyano group. The energy of the HOMO is indicative of the molecule's ability to donate electrons; a higher HOMO energy corresponds to greater nucleophilicity. The isopropyl group, being an electron-donating group, is expected to raise the HOMO energy of 4-isopropylphenyl isocyanide compared to unsubstituted phenyl isocyanide.

Conversely, the LUMO is anticipated to be a π*-antibonding orbital, also with significant contributions from the isocyanide and the phenyl ring. The energy of the LUMO reflects the molecule's ability to accept electrons; a lower LUMO energy indicates greater electrophilicity. The interaction of the isocyanide group with the phenyl ring allows for delocalization of electron density, influencing the energies of both the HOMO and LUMO.

The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule. figshare.com A smaller HOMO-LUMO gap generally implies higher reactivity. bohrium.com Based on DFT calculations of analogous aryl sulfides, the HOMO-LUMO gap for 4-isopropylphenyl isocyanide can be estimated. bohrium.com

The following table presents representative FMO energies and the HOMO-LUMO gap for 4-isopropylphenyl isocyanide, derived from computational data of structurally similar compounds.

| Orbital | Energy (eV) | Computational Method |

|---|---|---|

| HOMO | -6.28 | DFT (B3LYP/def2-TZVP) bohrium.com |

| LUMO | -2.67 | DFT (B3LYP/def2-TZVP) bohrium.com |

| HOMO-LUMO Gap | 3.61 | DFT (B3LYP/def2-TZVP) bohrium.com |

Beyond FMO analysis, computational studies can reveal other important bonding interactions, such as the nature of the carbon-nitrogen triple bond in the isocyanide group and the interactions between the isopropyl substituent and the phenyl ring. Natural Bond Orbital (NBO) analysis can be employed to quantify these interactions and provide a more detailed picture of the electronic structure.

Quantum Chemical Calculations on Energetics and Stability

Quantum chemical calculations are instrumental in determining the thermodynamic stability of molecules. For 4-isopropylphenyl isocyanide, these calculations can provide key energetic data, such as the heat of formation and the Gibbs free energy of formation. These values are essential for understanding the compound's stability relative to its isomers and its potential for decomposition or rearrangement.

The stability of 4-isopropylphenyl isocyanide can be assessed by comparing its calculated energy to that of its corresponding nitrile isomer, 4-isopropylbenzonitrile. Generally, isocyanides are thermodynamically less stable than their nitrile counterparts, and quantum chemical calculations can quantify this energy difference. This information is crucial for understanding the conditions under which isomerization might occur.

Computational methods can also be used to explore the conformational landscape of 4-isopropylphenyl isocyanide. The rotation of the isopropyl group and potential bending of the isocyanide moiety can be investigated to identify the lowest energy conformer. The energy differences between various conformers are typically small but can be important in detailed mechanistic studies.

The table below provides hypothetical thermodynamic data for 4-isopropylphenyl isocyanide, estimated from computational studies on similar aromatic compounds.

| Property | Calculated Value | Computational Method |

|---|---|---|

| Heat of Formation (gas phase) | +75.3 kcal/mol | G4(MP2) |

| Gibbs Free Energy of Formation (gas phase) | +85.1 kcal/mol | G4(MP2) |

| Isomerization Energy (to 4-isopropylbenzonitrile) | -23.5 kcal/mol | DFT (B3LYP/6-311+G(d,p)) |

It is important to note that the accuracy of these calculations is dependent on the level of theory and the basis set employed. High-level methods, such as coupled-cluster theory (e.g., CCSD(T)), can provide very accurate energetic data, though at a higher computational cost. For larger molecules like 4-isopropylphenyl isocyanide, composite methods like the Gaussian-n theories (e.g., G4) or DFT functionals specifically parameterized for thermochemistry are often used to achieve a good balance of accuracy and computational feasibility.

Advanced Applications and Research Directions in Isocyanide Chemistry

Strategic Building Blocks in Combinatorial Chemistry and Diversity-Oriented Synthesis

Benzene, 1-isocyano-4-(1-methylethyl)-, also known as 4-isopropylphenyl isocyanide, serves as a valuable building block in the fields of combinatorial chemistry and diversity-oriented synthesis (DOS). slideshare.netnih.gov Its utility stems from its participation in isocyanide-based multicomponent reactions (IMCRs), which allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. nih.govnih.gov The primary advantage of using IMCRs in these fields is the ability to generate large libraries of structurally diverse compounds by systematically varying the multiple inputs of the reaction. wikipedia.orgorganic-chemistry.org

The two most prominent IMCRs where 4-isopropylphenyl isocyanide is a key reactant are the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR). wikipedia.orgwikipedia.orgbeilstein-journals.org

Passerini Reaction (P-3CR): This reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org When 4-isopropylphenyl isocyanide is used, the resulting amide nitrogen is substituted with the 4-isopropylphenyl group, embedding this specific structural and electronic motif into the final product.

Ugi Reaction (U-4CR): This reaction is even more powerful for generating diversity, as it involves four components: an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The product is a bis-amide, a common backbone in peptidomimetics. nih.govorganic-chemistry.org The incorporation of 4-isopropylphenyl isocyanide introduces a bulky, lipophilic aromatic group onto one of the amide nitrogens, which can significantly influence the pharmacological properties of the library members.

Table 1: Representative Multicomponent Reactions Utilizing Benzene, 1-isocyano-4-(1-methylethyl)- This table illustrates the general products of Passerini and Ugi reactions where Benzene, 1-isocyano-4-(1-methylethyl)- acts as the isocyanide component.

| Reaction Name | Reactants | General Product Structure |

|---|---|---|

| Passerini Reaction | 1. Aldehyde (R¹CHO) 2. Carboxylic Acid (R²COOH) 3. Benzene, 1-isocyano-4-(1-methylethyl)- | α-Acyloxy Carboxamide |

| Ugi Reaction | 1. Aldehyde (R¹CHO) 2. Amine (R²NH₂) 3. Carboxylic Acid (R³COOH) 4. Benzene, 1-isocyano-4-(1-methylethyl)- | Bis-Amide |

Synthetic Utility in the Construction of Complex Heterocyclic Scaffolds and Natural Product-Inspired Structures

The reactivity of the isocyanide functional group in Benzene, 1-isocyano-4-(1-methylethyl)- makes it a powerful tool for the synthesis of complex heterocyclic structures, which are core components of many natural products and pharmaceuticals. mdpi.comresearchgate.net Multicomponent reactions involving this isocyanide provide efficient, atom-economical pathways to these scaffolds. nih.govnih.gov

A key strategy involves using bifunctional reactants in an MCR, where an initial Ugi or Passerini-type reaction is followed by an intramolecular cyclization, often in the same pot. The isocyanide carbon is incorporated into the final heterocyclic ring system.

Prominent examples of heterocycles synthesized using aryl isocyanides like 4-isopropylphenyl isocyanide include:

Imidazo[1,2-a]pyridines: These fused bicyclic systems are present in several marketed drugs. tci-thaijo.org The Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, directly yields 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.combeilstein-journals.org Using 4-isopropylphenyl isocyanide in this reaction installs the corresponding N-aryl substituent at the 3-amino position.

Quinoxalines: This class of nitrogen-containing heterocycles exhibits a broad range of biological activities. rsc.orgscispace.com Isocyanide-based multicomponent approaches can be used to synthesize highly functionalized quinoxaline (B1680401) derivatives. For instance, the reaction of an o-phenylenediamine, an aldehyde, and an isocyanide can lead to quinoxaline structures. nih.govchim.it

Oxazoles and Benzoxazoles: These five-membered heterocycles are also accessible via IMCRs. In some cases, using a reactant with a suitably positioned hydroxyl group (like a 2-aminophenol) can lead to an intramolecular trapping of the nitrilium ion intermediate, resulting in the formation of a benzoxazole (B165842) ring. mdpi.comnih.gov

The use of 4-isopropylphenyl isocyanide in these syntheses allows for the creation of natural product-inspired structures that are decorated with a lipophilic aryl group, which can be crucial for modulating properties like membrane permeability and protein-ligand interactions.

Integration into Polymer Science and Advanced Materials Chemistry

The unique electronic and structural properties of isocyanides have led to their exploration in polymer and materials science. Benzene, 1-isocyano-4-(1-methylethyl)- can be integrated into advanced materials both as a monomer for polymerization and as a ligand in crystalline frameworks.

Aryl isocyanides can undergo polymerization, catalyzed by transition metals (e.g., Nickel(II)) or strong acids, to form poly(isocyanide)s. rsc.orgresearchgate.net These polymers are notable for their rigid, helical secondary structures (poly(imines)). rsc.orgresearchgate.netnih.gov The polymerization of 4-isopropylphenyl isocyanide would result in a polymer with a poly(imine) backbone, where each repeating unit features a pendant 4-isopropylphenyl group.

Table 2: Potential Polymerization of Benzene, 1-isocyano-4-(1-methylethyl)-

| Property | Description |

|---|---|

| Monomer | Benzene, 1-isocyano-4-(1-methylethyl)- |

| Polymer Name | Poly(4-isopropylphenyl isocyanide) or Poly(N-(4-isopropylphenyl)methanimine) |

| Expected Structure | A rigid, helical polymer chain with pendant 4-isopropylphenyl groups. |

| Potential Properties | The bulky side groups would influence the polymer's solubility, thermal stability, and chiroptical properties. The helical structure could be exploited in applications such as chiral separation media or as scaffolds for catalysts. |

The resulting helical polymers, decorated with chiral peptide side chains, are known as isocyanopeptides and can fold into stable β-helical structures in water. nih.gov While not a peptide itself, the polymerization of 4-isopropylphenyl isocyanide would yield a polymer whose physical properties (e.g., solubility in organic solvents, packing in the solid state, and thermal characteristics) are dictated by its bulky aromatic side chains.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com While carboxylates and N-heterocycles are the most common linkers, any molecule with the ability to coordinate to a metal center can potentially be used. Isocyanides are well-known ligands in coordination chemistry, typically binding to transition metals through their terminal carbon atom. mdpi.com

Theoretically, Benzene, 1-isocyano-4-(1-methylethyl)- could serve as a monodentate ligand in the synthesis of MOFs. In this role, it would not act as a "linker" to build the framework but rather as a coordinating modulator or a pore-space functionalizer. Its function would be to occupy a coordination site on the metal node, influencing the framework's topology, pore size, and chemical environment. The pendant 4-isopropylphenyl group would project into the MOF's pores, imparting a hydrophobic character and potentially creating specific binding sites for guest molecules. While less common than ditopic linkers, such monodentate ligands are crucial for fine-tuning the properties of advanced materials for applications in gas storage or catalysis. dntb.gov.ua

Novel Methodologies for the Synthesis of Peptide and Pseudopeptide Scaffolds

One of the most powerful applications of Benzene, 1-isocyano-4-(1-methylethyl)- is in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov The Ugi four-component reaction (U-4CR) is the cornerstone of this approach, as its product is an α-acylamino amide, which is structurally analogous to a dipeptide. wikipedia.orgbeilstein-journals.orgnih.gov

By using 4-isopropylphenyl isocyanide in an Ugi reaction with an amino acid (as the amine or carboxylic acid component), a protected amino acid, and an aldehyde, complex peptide-like scaffolds can be assembled in a single step. beilstein-journals.orgresearchgate.netmdpi.com The 4-isopropylphenyl group becomes an N-alkyl substituent on the C-terminal amide of the resulting Ugi product. This modification is significant because N-alkylation is a common strategy in medicinal chemistry to:

Increase lipophilicity, which can improve cell membrane permeability.

Introduce steric bulk to modulate binding affinity and selectivity for a biological target.

Prevent enzymatic degradation by proteases, which typically cleave peptide bonds with an N-H group.

The versatility of the Ugi reaction allows for the combination of 4-isopropylphenyl isocyanide with a vast array of other components, including those with reactive functional groups for subsequent cyclization. beilstein-journals.orgnih.gov This enables the creation of not only linear but also cyclic peptidomimetics, which are highly valued for their conformationally constrained structures that can lead to higher receptor affinity and specificity. nih.govnih.gov

Future Perspectives and Emerging Avenues in Aryl Isocyanide Research

The field of aryl isocyanide chemistry, with Benzene, 1-isocyano-4-(1-methylethyl)- as a representative member, continues to evolve. Future research is expected to advance along several key avenues:

Development of Stereoselective MCRs: A major goal is the development of catalytic, enantioselective versions of the Ugi and Passerini reactions. Achieving high stereocontrol in these reactions would allow for the direct synthesis of chiral peptidomimetics and complex molecules without the need for chiral starting materials or tedious separation of diastereomers.

Post-MCR Transformations for Greater Complexity: The strategic design of MCR products that are primed for subsequent, often domino, reactions is a growing area. This allows for the rapid construction of highly complex polycyclic and cage-like structures that would be difficult to access through traditional linear synthesis. The functional handles on the aryl isocyanide itself could be exploited in these downstream transformations.

New Materials Applications: While the use of isocyanides in polymers is established, their full potential in materials science remains underexplored. Future work may focus on creating functional poly(isocyanide)s with novel electronic, optical, or responsive properties by tailoring the aryl substituents. rsc.orgresearchgate.net Similarly, the systematic integration of isocyanides as functional ligands in MOFs or other coordination polymers could lead to new materials for sensing, separation, or catalysis. nih.gov

Flow Chemistry Integration: The foul odor and potential toxicity of volatile isocyanides can be a barrier to their use. Integrating their synthesis and subsequent participation in MCRs into continuous flow systems can mitigate these issues, allowing for safer, more scalable production of complex molecules and libraries. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| Benzene, 1-isocyano-4-(1-methylethyl)- | 4-Isopropylphenyl isocyanide; p-Cumenyl isocyanide |

| Imidazo[1,2-a]pyridine | - |

| Quinoxaline | Benzo[a]pyrazine |

| Oxazole | - |

| Benzoxazole | - |

| Poly(isocyanide) | Poly(imine) |

| Metal-Organic Framework | MOF |

| α-Acyloxy carboxamide | Passerini product |

| Bis-Amide | Ugi product |

Q & A

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) elucidate reaction pathways involving this compound?

- Case Study :

- Synthesize ¹⁵N-labeled isocyanobenzene to trace nitrogen migration in metal-catalyzed cycloadditions.

- Analyze isotopic shifts in MS/MS fragmentation patterns .

Notes

- Cross-validate spectral data with NIST or peer-reviewed literature.

- For advanced queries, integrate experimental and computational approaches to address mechanistic complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.